2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid
Description
2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a methyl group and a cyclobutanecarbonyl amide moiety, making it a subject of interest for its unique structural properties and potential reactivity.
Properties
IUPAC Name |
2-methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-8-10(4-5-11(9)12(18)19)17-14(21)15(6-3-7-15)13(20)16-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,20)(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECBPOYIBNJTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2(CCC2)C(=O)NC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid typically involves multiple steps:
Formation of the Cyclobutanecarbonyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyclobutanecarbonyl group. Common reagents include cyclobutanone and appropriate amines under acidic or basic conditions.
Amidation Reaction: The cyclobutanecarbonyl intermediate is then reacted with methyl isocyanate to form the methylcarbamoyl derivative.
Coupling with Benzoic Acid Derivative: The final step involves coupling the methylcarbamoyl cyclobutanecarbonyl intermediate with a 2-methyl-4-aminobenzoic acid derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification steps, and possibly employing continuous flow chemistry techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzoic acid moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its structural features could interact with various biological targets, making it useful in studying enzyme mechanisms or cellular pathways.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the benzoic acid and cyclobutanecarbonyl groups suggests potential activity as anti-inflammatory or antimicrobial agents.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid would depend on its specific application. Generally, the compound could interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The benzoic acid moiety might interact with enzymes or receptors, while the cyclobutanecarbonyl group could modulate the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-aminobenzoic acid: Lacks the cyclobutanecarbonyl and methylcarbamoyl groups, making it less complex.
4-[[1-(Methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid: Similar but without the methyl group on the benzoic acid ring.
Cyclobutanecarboxylic acid derivatives: Share the cyclobutanecarbonyl group but differ in the rest of the structure.
Uniqueness
2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid is unique due to the combination of its structural elements, which confer specific reactivity and potential biological activity. The presence of both the cyclobutanecarbonyl and methylcarbamoyl groups distinguishes it from simpler analogs and provides a broader scope for chemical modifications and applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
